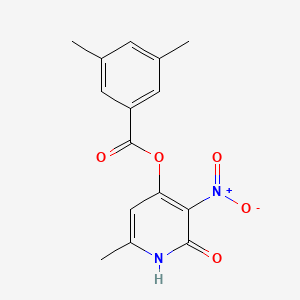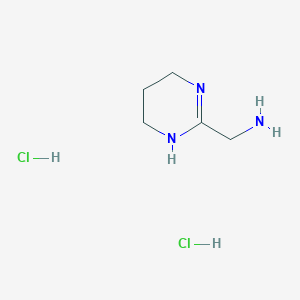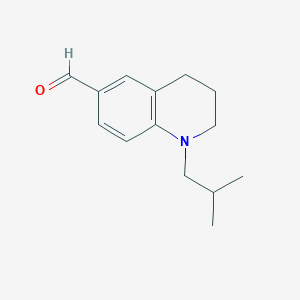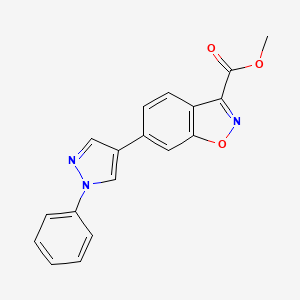![molecular formula C11H13BrN2O3 B2775398 [(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 730251-61-3](/img/structure/B2775398.png)
[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate” were not found, “Methyl 5-Bromopyridine-2-carboxylate” is a known compound and is available for purchase . It’s often used in research and could potentially be used as a starting material or intermediate in the synthesis of other compounds .Molecular Structure Analysis
The empirical formula for “Methyl 5-Bromopyridine-2-carboxylate” is C7H6BrNO2 . Its molecular weight is 216.03 . The SMILES string representation is COC(=O)c1ccc(Br)cn1 .Chemical Reactions Analysis
“Methyl 5-Bromopyridine-2-carboxylate” could potentially be used in various chemical reactions. For example, it could be used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis
“Methyl 5-Bromopyridine-2-carboxylate” is a solid at room temperature . Its melting point ranges from 96 to 100 °C .Mécanisme D'action
The mechanism of action of [(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and antiviral properties, it has been shown to inhibit the growth of cancer cells and to have neuroprotective effects. This compound has also been found to modulate the immune system, suggesting potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate in lab experiments is its specificity for certain enzymes and signaling pathways, allowing researchers to study these targets in a more targeted manner. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on [(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new therapeutic agents based on the structure of this compound.
Méthodes De Synthèse
The synthesis of [(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves the reaction of 5-bromopyridine-3-carboxylic acid with isobutyl chloroformate and N-methylmorpholine to yield the corresponding isobutyl carbamate ester. This ester is then reacted with methylamine to produce the final product, this compound.
Applications De Recherche Scientifique
[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has been identified as a potential therapeutic agent for a variety of diseases and conditions. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been found to have antiviral activity against certain viruses, including human cytomegalovirus and hepatitis B virus.
Safety and Hazards
Propriétés
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-7(2)14-10(15)6-17-11(16)8-3-9(12)5-13-4-8/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMASEJDAHQZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2775320.png)
![Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2775321.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2775326.png)

![6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775329.png)

![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2775331.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2775333.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2775334.png)

![1-[2-Methyl-6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2775336.png)